molecular formula C8H6BrN3O2 B1372880 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-59-2

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1372880
CAS No.: 1072944-59-2
M. Wt: 256.06 g/mol
InChI Key: HSSOUVZEUPLNKU-UHFFFAOYSA-N
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Description

“8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1072944-59-2. It has a linear formula of C8H6BrN3O2 . The molecular weight of this compound is 256.06 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine serves as a valuable precursor in organic synthesis. For instance, it is used in the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives via SRN1 reactions, demonstrating its utility in creating diverse electrophile halides (Vanelle, Szabo, & Crozet, 2008) (Vanelle, Szabo, & Crozet, 2008). Additionally, it plays a crucial role in the efficient synthesis of new 8-Aryl tricyclic pyridinones, showcasing its versatility in constructing complex molecular structures (Castera-Ducros, Crozet, & Vanelle, 2006) (Castera-Ducros, Crozet, & Vanelle, 2006).

Microwave-Assisted Synthesis

The compound's efficiency in synthesis is further exemplified in microwave-assisted Suzuki cross-coupling reactions in aqueous media, indicating a potential for more environmentally friendly and rapid synthesis techniques (Crozet, Castera-Ducros, & Vanelle, 2006) (Crozet, Castera-Ducros, & Vanelle, 2006).

Development of Fused Triazines

Another application lies in its use as a synthon for building fused triazines, which have potential biological activity. This showcases the compound's utility in the synthesis of bioactive molecules (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004) (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Structural and Charge Analysis

Structural investigations, such as X-ray structural studies and semi-empirical calculations of charge distribution, are also facilitated by derivatives of this compound. These studies can reveal insights into the geometry and electron density distribution in related molecular systems (Tafeenko, Paseshnichenko, & Schenk, 1996) (Tafeenko, Paseshnichenko, & Schenk, 1996).

Nucleophilic Aromatic Substitutions

The compound is also instrumental in studies exploring nucleophilic aromatic substitutions, highlighting its role in expanding the structural diversity of imidazo[1,2-a]pyridines (Bazin, Marhadour, Tonnerre, & Marchand, 2013) (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Electrophilic Substitution Processes

Investigations into electrophilic substitution reactions of related compounds provide insights into the electronic influence of different substituents, demonstrating the compound's relevance in understanding reaction mechanisms (Salgado-Zamora, Velázquez, Mejía, Campos-Aldrete, Jiménez, & Cervantes, 2008) (Salgado-Zamora, Velázquez, Mejía, Campos-Aldrete, Jiménez, & Cervantes, 2008).

Safety and Hazards

“8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSOUVZEUPLNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674765
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-59-2
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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